(3-Ethylpyrrolidin-3-yl)methanamine
Description
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(3-ethylpyrrolidin-3-yl)methanamine |
InChI |
InChI=1S/C7H16N2/c1-2-7(5-8)3-4-9-6-7/h9H,2-6,8H2,1H3 |
InChI Key |
PPVFMYCLJOAUFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCNC1)CN |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Pyrrolidine Derivatives
One common route to prepare (3-ethylpyrrolidin-3-yl)methanamine involves the amination of suitably substituted pyrrolidine precursors. For example, the reaction of 3-substituted pyrrolidines with aminomethylating agents or reductive amination of pyrrolidin-3-yl aldehydes can yield the target compound.
In a study by Min et al. (2019), related N-benzylated pyrrolidinyl methanamines were synthesized via stepwise alkylation and amination reactions starting from pyrrolidine derivatives, involving protection and deprotection steps with trimethylsilyl groups and formaldehyde-mediated aminomethylation in the presence of base catalysts.
Another example is reductive amination of 3-ethylpyrrolidin-3-one with ammonia or amine sources under hydrogenation conditions, followed by reduction with sodium borohydride, as demonstrated in the synthesis of related pyrrolidinyl methanamines.
(3-Ethylpyrrolidin-3-yl)methanamine can also be prepared by alkylation of pyrrolidine rings at the 3-position, followed by introduction of the methanamine group.
A patent (WO2009125426A2) describes the preparation of 3-substituted pyrrolidines via halogenation of pyrrolidin-3-ols using thionyl chloride or similar reagents in solvents like methylene chloride, followed by nucleophilic substitution with amines to yield the corresponding aminomethyl derivatives.
Similarly, alkylation of 3-chloropyrrolidine derivatives with methylamine or other amines under basic conditions can afford the desired methanamine-substituted pyrrolidines.
Amide Formation Followed by Reduction
Another synthetic pathway involves amide bond formation between 3-substituted pyrrolidine amines and carboxylic acid derivatives, followed by reduction to the amine.
In medicinal chemistry studies, amide coupling reactions using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) have been employed to link pyrrolidine amines with carboxylic acids, followed by reduction or further functionalization to yield aminomethyl pyrrolidines.
For example, the amide formation between pyrrolidin-3-yl methanamine derivatives and aromatic acids under mild conditions in DMSO or acetonitrile solvents, catalyzed by bases such as DIPEA, has been reported with subsequent purification by HPLC.
Multi-Step Synthesis from Amino Acids or Chiral Precursors
Chiral synthesis of 3-substituted pyrrolidinyl methanamines can be achieved starting from amino acids like pyroglutamic acid, which undergo ring transformations and selective functional group manipulations.
Asymmetric syntheses reported by Abellán et al. (2023) involve transforming pyroglutamic acid into chiral pyrrolidine intermediates through hemiaminal formation, Lewis acid activation, cyanide addition, and reduction steps, ultimately yielding enantiopure 3-substituted pyrrolidines.
These intermediates can then be aminomethylated or further functionalized to obtain (3-ethylpyrrolidin-3-yl)methanamine with high stereochemical purity.
Representative Experimental Procedure Example
A typical preparation might proceed as follows:
Analytical Data and Yields
Yields for the amination steps typically range from 40% to 70%, depending on reaction conditions and purification methods.
Characterization by ^1H NMR shows signals corresponding to the ethyl group at the 3-position and methanamine protons, with mass spectrometry confirming molecular weights consistent with C7H16N2 (m/z ~128 for the protonated molecule).
For example, in one synthesis, the product was obtained as a light brown oil with a 40% yield after purification.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Direct Amination | 3-ethylpyrrolidin-3-one or 3-halopyrrolidine | Ammonia or alkylamines, NaBH4 | Reflux, reduction | 40-70% | Common, straightforward |
| Halogenation + Substitution | 3-pyrrolidin-3-ol | Thionyl chloride, amines | 0°C to reflux | ~50% | Inversion of configuration possible |
| Amide Coupling + Reduction | Pyrrolidinyl amine + carboxylic acid | EDC, HATU, DIPEA | Room temp to 100°C | 50-80% | Used in medicinal chemistry |
| Chiral Synthesis from Amino Acids | Pyroglutamic acid | Lewis acids, cyanide, reductants | Multi-step, controlled | Variable | For enantiopure products |
Chemical Reactions Analysis
Types of Reactions
(3-Ethylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyrrolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Ethylpyrrolidin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3-Ethylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Core
1-(Pyridin-3-yl)methyl-pyrrolidin-3-ylamine trihydrochloride
- Structure : A pyridinylmethyl group replaces the ethyl substituent, and the compound exists as a trihydrochloride salt.
- This may enhance receptor binding affinity in adenosine or histamine receptor ligands .
- Molecular Weight : 236.32 g/mol (hydrochloride salt; ).
[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine
- Structure : A 3,4-difluorophenyl group replaces the ethyl substituent.
- The aromatic group may enhance interactions with hydrophobic binding pockets .
- Molecular Weight : 212.25 g/mol (estimated).
(2,2,5,5-Tetramethylpyrrolidin-3-yl)methanamine
- Structure : Four methyl groups at the 2- and 5-positions create steric hindrance.
- Key Differences : Increased steric bulk reduces conformational flexibility, which could limit interactions with flat binding sites. However, the methyl groups may improve lipid solubility .
- Molecular Weight : 156.27 g/mol ().
2-(1-Benzyl-pyrrolidin-3-yl)-ethylamine
Heterocyclic Analogues
[6-(Thiophen-3-yl)pyridin-3-yl]methanamine
- Structure : Combines pyridine and thiophene rings with a methanamine group.
- The conjugated system may improve UV detection in analytical assays .
- Molecular Weight : 190.27 g/mol ().
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine
Data Table: Structural and Physicochemical Comparison
Biological Activity
(3-Ethylpyrrolidin-3-yl)methanamine, a compound with significant potential in pharmacology, has garnered attention for its biological activities, particularly in relation to neurotransmitter systems and receptor interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of (3-Ethylpyrrolidin-3-yl)methanamine can be represented as follows:
- Molecular Formula : C₇H₁₈N₂
- Molecular Weight : 126.24 g/mol
This compound features a pyrrolidine ring with an ethyl group at the 3-position and a methanamine substituent, which contributes to its unique biological properties.
Interaction with Receptors
(3-Ethylpyrrolidin-3-yl)methanamine primarily interacts with various neurotransmitter receptors, including:
- Serotonin Receptors (5-HT) : The compound has shown affinity for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive processes and mood regulation .
- Dopamine Receptors : Research indicates that modifications in the structure of pyrrolidine derivatives can influence their binding affinities to dopamine receptors, suggesting a potential role in treating disorders related to dopamine dysregulation .
The mechanism of action typically involves modulation of receptor activity, potentially leading to altered neurotransmitter release and signaling pathways.
Antidepressant Effects
Studies have highlighted the potential antidepressant effects of (3-Ethylpyrrolidin-3-yl)methanamine. In animal models, compounds with similar structures have demonstrated improvements in depressive-like behaviors, likely through their action on serotonin and dopamine pathways.
Case Study: 5-HT6 Receptor Affinity
A significant study evaluated various derivatives of pyrrolidine compounds for their affinity towards the 5-HT6 receptor. It was found that (3-Ethylpyrrolidin-3-yl)methanamine exhibited a notable affinity, suggesting its utility as a therapeutic agent in mood disorders .
| Compound | 5-HT6 Affinity (Ki) | Remarks |
|---|---|---|
| (3-Ethylpyrrolidin-3-yl)methanamine | 13 nM | High affinity for 5-HT6R |
| PZ-1643 | 15 nM | Comparison compound |
Anticancer Activity
Emerging research suggests that (3-Ethylpyrrolidin-3-yl)methanamine may possess anticancer properties. Compounds structurally related to this amine have been evaluated for their ability to inhibit tumor growth in vitro. The mechanism appears to involve the modulation of cellular signaling pathways associated with proliferation and apoptosis.
Research Findings
In a study assessing various N-substituted pyrrolidine derivatives for antitumor activity, certain compounds exhibited IC50 values indicating effective inhibition of cancer cell lines. While specific data on (3-Ethylpyrrolidin-3-yl)methanamine is limited, its structural relatives provide insights into its potential efficacy .
| Compound | IC50 Value (µM) | Cancer Cell Line |
|---|---|---|
| N-(2-Oxoquinolin) derivative | 0.45 | A549 (lung cancer) |
| (3-Ethylpyrrolidin-3-yl)methanamine | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Ethylpyrrolidin-3-yl)methanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of pyrrolidine derivatives with ethylamine under basic conditions (e.g., sodium hydride). Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., transition-metal catalysts) significantly impact yield. For instance, elevated temperatures (~80°C) in aprotic solvents like THF may enhance reaction efficiency . Characterization via NMR and mass spectrometry is critical to confirm structural integrity and purity .
Q. How can researchers characterize the structural and electronic properties of (3-Ethylpyrrolidin-3-yl)methanamine?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To resolve stereochemistry and confirm substituent positions on the pyrrolidine ring.
- FTIR Spectroscopy : To identify amine N-H stretches (~3300 cm⁻¹) and pyrrolidine ring vibrations.
- Mass Spectrometry : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.
Computational tools like DFT can supplement experimental data to predict electronic properties .
Q. What reactivity patterns are observed in (3-Ethylpyrrolidin-3-yl)methanamine during functionalization?
- Methodological Answer : The primary amine group undergoes nucleophilic reactions (e.g., acylation, sulfonylation), while the pyrrolidine ring participates in electrophilic substitutions or ring-opening reactions under acidic conditions. Steric hindrance from the ethyl group may slow down reactions at the 3-position. Controlled oxidation can yield imine derivatives, useful for further derivatization .
Advanced Research Questions
Q. How do structural modifications of (3-Ethylpyrrolidin-3-yl)methanamine affect its bioactivity in pharmacological studies?
- Methodological Answer : Modifying the ethyl group’s position or replacing it with halogens (e.g., fluorine) alters lipophilicity and target binding. For example, fluorinated analogs (e.g., (3-Fluoropyrrolidin-3-yl)methanamine) show enhanced blood-brain barrier penetration in neuroactive studies. SAR studies require iterative synthesis, in vitro assays (e.g., IC₅₀ determination), and molecular docking to map interactions with enzymes like monoamine oxidases .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Standardization steps:
- Use consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell assays).
- Validate purity via HPLC before testing.
- Perform dose-response curves across multiple replicates.
Cross-reference with structural analogs (e.g., (3-Chlorophenyl)methanamine derivatives) to isolate substituent-specific effects .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- QSAR Models : Train models using datasets of pyrrolidine derivatives to predict binding affinities.
- Molecular Dynamics Simulations : Study conformational stability in receptor binding pockets (e.g., G-protein-coupled receptors).
- Docking Software (AutoDock, Schrödinger) : Screen against target libraries (e.g., kinases) to prioritize experimental testing .
Q. What protocols ensure the stability of (3-Ethylpyrrolidin-3-yl)methanamine during storage and handling?
- Methodological Answer : Store under inert gas (argon) at –20°C to prevent amine oxidation. Use amber vials to avoid photodegradation. Monitor stability via periodic LC-MS analysis. For hygroscopic samples, lyophilization or salt formation (e.g., hydrochloride salt) improves shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
